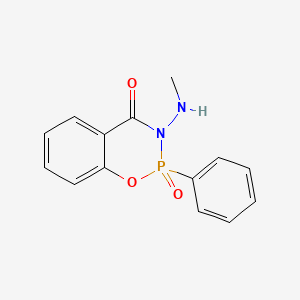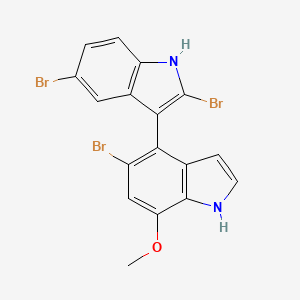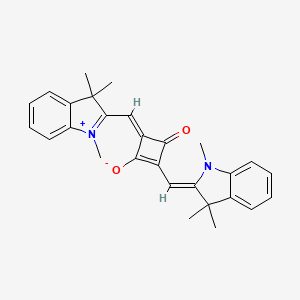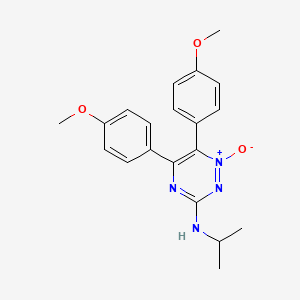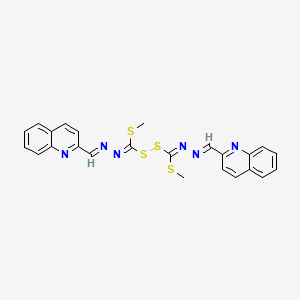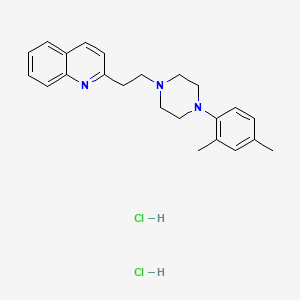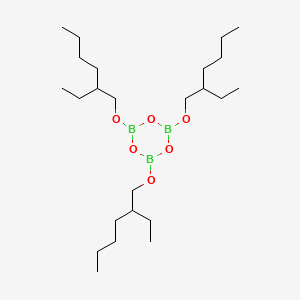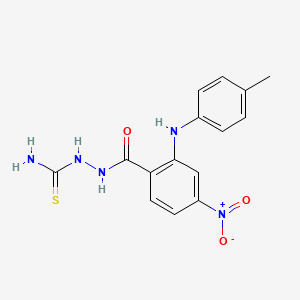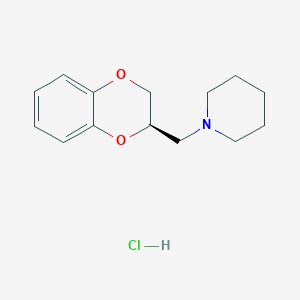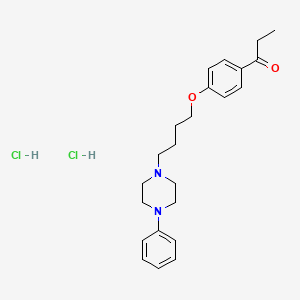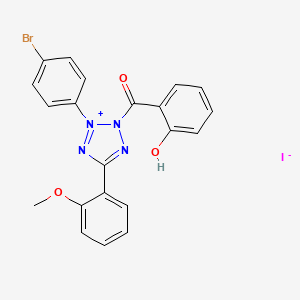
1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a piperazine ring substituted with a sulfonyl group attached to a chlorinated, methoxylated, and nitrated phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine typically involves the following steps:
Nitration: The starting material, 5-chloro-2-methoxyphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 5-chloro-2-methoxy-4-nitrophenol.
Sulfonylation: The nitrated compound is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl group, resulting in 5-chloro-2-methoxy-4-nitrophenylsulfonyl chloride.
Piperazine Substitution: Finally, the sulfonyl chloride derivative reacts with 4-methylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, basic conditions.
Oxidation: Potassium permanganate, acidic or neutral conditions.
Major Products Formed:
Reduction: 1-((5-Chloro-2-methoxy-4-aminophenyl)sulfonyl)-4-methylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-((5-Chloro-2-hydroxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine.
Aplicaciones Científicas De Investigación
1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group.
1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-phenylpiperazine: Contains a phenyl group instead of a methyl group.
Uniqueness: 1-((5-Chloro-2-methoxy-4-nitrophenyl)sulfonyl)-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the piperazine ring influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
97630-21-2 |
|---|---|
Fórmula molecular |
C12H16ClN3O5S |
Peso molecular |
349.79 g/mol |
Nombre IUPAC |
1-(5-chloro-2-methoxy-4-nitrophenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C12H16ClN3O5S/c1-14-3-5-15(6-4-14)22(19,20)12-7-9(13)10(16(17)18)8-11(12)21-2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
RQXWUQNGOXPJTP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



